![molecular formula C18H31NO B14320808 Phenol, 2-[(undecylamino)methyl]- CAS No. 109972-91-0](/img/structure/B14320808.png)
Phenol, 2-[(undecylamino)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 2-[(undecylamino)methyl]- is an organic compound with the molecular formula C18H31NO It is a derivative of phenol, where the hydrogen atom of the hydroxyl group is replaced by an undecylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[(undecylamino)methyl]- typically involves the reaction of phenol with an undecylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of Phenol, 2-[(undecylamino)methyl]- may involve more advanced techniques such as continuous flow reactors and automated systems to optimize the reaction conditions and scale up the production. The use of high-purity reagents and stringent quality control measures are essential to ensure the consistency and reliability of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 2-[(undecylamino)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles, leading to the formation of different substituted phenols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of alkylated or acylated phenols.
Aplicaciones Científicas De Investigación
Phenol, 2-[(undecylamino)methyl]- has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Phenol, 2-[(undecylamino)methyl]- involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways, depending on its structure and the context of its use. The exact molecular targets and pathways involved may vary based on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Phenol, 2-methyl-: A methyl-substituted derivative of phenol with different chemical properties and applications.
Phenol, 4-[(undecylamino)methyl]-:
Uniqueness
Phenol, 2-[(undecylamino)methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
109972-91-0 |
|---|---|
Fórmula molecular |
C18H31NO |
Peso molecular |
277.4 g/mol |
Nombre IUPAC |
2-[(undecylamino)methyl]phenol |
InChI |
InChI=1S/C18H31NO/c1-2-3-4-5-6-7-8-9-12-15-19-16-17-13-10-11-14-18(17)20/h10-11,13-14,19-20H,2-9,12,15-16H2,1H3 |
Clave InChI |
NMMORGRWVPEJKL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCNCC1=CC=CC=C1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


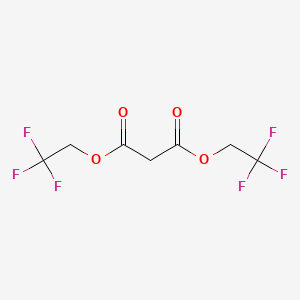
![2-[1-(3-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]benzoic Acid](/img/structure/B14320732.png)
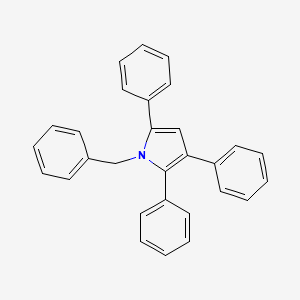
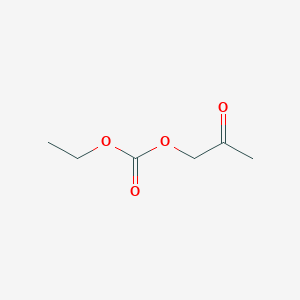
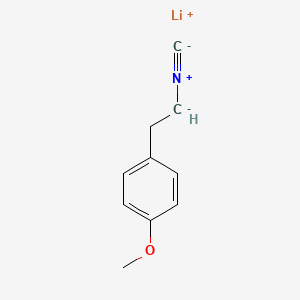
![9-Hydroxy-11-[3-(pent-2-EN-1-YL)oxiran-2-YL]undec-10-enoic acid](/img/structure/B14320765.png)

![2-(2-{2-[(2-Methylprop-2-en-1-yl)oxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14320777.png)
![1H-Benzimidazole, 2-[[[4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-](/img/structure/B14320785.png)
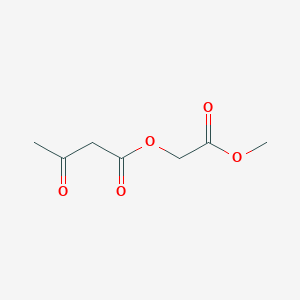
![4-{1-[2-(Methylamino)ethoxy]-1-(pyridin-2-yl)ethyl}phenol](/img/structure/B14320795.png)
![1-[(Propan-2-yl)tellanyl]dodecane](/img/structure/B14320802.png)
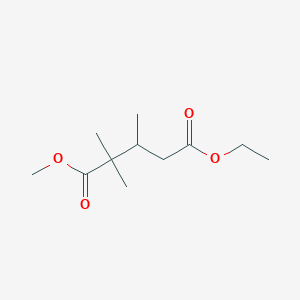
![3-Ethoxy-4-[(trimethylsilyl)ethynyl]cyclobut-3-ene-1,2-dione](/img/structure/B14320816.png)
